tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
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Overview
Description
tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide is a spirocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-7-amino-5-thia-2-azaspiro[34]octane-2-carboxylate 5,5-dioxide was first reported by Carreira and coworkersThe reaction conditions typically include the use of tert-butyl esters and various reagents to achieve the desired transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the spirocyclic core.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine: Its potential as a drug candidate is being explored, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Uniqueness
What sets tert-Butyl ®-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide apart from similar compounds is its specific functional groups and the unique spirocyclic structure. This provides distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H20N2O4S |
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Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl (7R)-7-amino-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-6-11(7-13)4-8(12)5-18(11,15)16/h8H,4-7,12H2,1-3H3/t8-/m1/s1 |
InChI Key |
HIXKKZAKBLIEPB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C[C@H](CS2(=O)=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CS2(=O)=O)N |
Origin of Product |
United States |
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